

Optimizing YS 035 hydrochloride concentration for electrophysiology recordings

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Compound of Interest

Compound Name: YS 035 hydrochloride

Cat. No.: B1662548

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Technical Support Center: YS 035 Hydrochloride for Electrophysiology

This technical support center provides guidance and troubleshooting for researchers using **YS 035 hydrochloride** in electrophysiology experiments, with a focus on optimizing its concentration for recording Nav1.8 currents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YS 035 hydrochloride?

YS 035 hydrochloride is a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, and plays a crucial role in the transmission of pain signals. By inhibiting Nav1.8, YS 035 hydrochloride can reduce neuronal excitability and is therefore investigated as a potential analgesic.

Q2: What is the recommended starting concentration for **YS 035 hydrochloride** in whole-cell patch-clamp experiments?

For initial experiments, a starting concentration in the range of the reported IC50 value is recommended. The IC50 for **YS 035 hydrochloride** has been reported to be approximately 11



nM for human Nav1.8 channels. A concentration range of 10 nM to 100 nM is a reasonable starting point for dose-response curve generation.

Q3: How should I prepare a stock solution of YS 035 hydrochloride?

YS 035 hydrochloride is soluble in aqueous solutions. For a 10 mM stock solution, dissolve the appropriate amount of YS 035 hydrochloride in high-purity water or a suitable buffer (e.g., HEPES-buffered saline). Aliquot the stock solution into single-use vials and store at -20°C or below to minimize freeze-thaw cycles. The final dilution to the desired experimental concentration should be made in the external recording solution on the day of the experiment.

Q4: I am not seeing any effect of **YS 035 hydrochloride** on my recorded currents. What could be the issue?

Several factors could contribute to a lack of effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

Problem: No observable block of Nav1.8 currents after application of YS 035 hydrochloride.



Potential Cause	Troubleshooting Step	Rationale	
Incorrect Cell Type	Verify the expression of Nav1.8 in your cell line or primary neurons. Use RT-PCR, Western blot, or immunocytochemistry.	YS 035 hydrochloride is selective for Nav1.8. If the target channel is not present, no effect will be observed.	
Compound Degradation	Prepare a fresh stock solution of YS 035 hydrochloride. Ensure proper storage of the stock solution at -20°C or below and avoid multiple freeze-thaw cycles.	The compound may have degraded due to improper storage or handling.	
Inadequate Concentration	Perform a dose-response experiment using a wider range of concentrations (e.g., 1 nM to 1 µM) to determine the effective concentration for your specific experimental conditions.	The reported IC50 is a guideline. The optimal concentration can vary depending on the cell type, expression system, and recording conditions.	
Slow On-Rate	Increase the pre-incubation time of the cells with YS 035 hydrochloride before recording.	Some channel blockers have slow binding kinetics. Allowing more time for the compound to equilibrate and bind to the channel may be necessary.	
Voltage-Dependence of Block	Investigate the effect of YS 035 hydrochloride at different holding potentials.	The block of some sodium channel inhibitors is voltage-dependent, meaning the affinity of the drug for the channel can change with the membrane potential.	

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Nav1.8 Currents



This protocol outlines the general steps for recording Nav1.8 currents and assessing the inhibitory effect of **YS 035 hydrochloride**.

 Cell Preparation: Culture cells expressing Nav1.8 (e.g., HEK293 cells stably expressing human Nav1.8 or primary DRG neurons) on glass coverslips.

Solutions:

- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

Recording:

- Perform whole-cell patch-clamp recordings at room temperature (22-25°C).
- Use an amplifier (e.g., Axopatch 200B) and a data acquisition system (e.g., pCLAMP software).
- \circ Pull patch pipettes from borosilicate glass to a resistance of 2-4 M Ω when filled with the internal solution.
- \circ Obtain a high-resistance seal (>1 G Ω) and establish the whole-cell configuration.
- Hold the cell at a membrane potential of -100 mV.
- Elicit Nav1.8 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).

Drug Application:

- Establish a stable baseline recording of Nav1.8 currents.
- Perfuse the external solution containing the desired concentration of YS 035
 hydrochloride onto the cell.
- Monitor the current amplitude until a steady-state block is achieved.

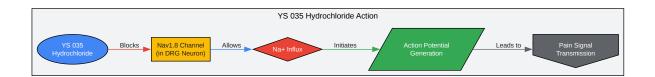


- Data Analysis:
 - Measure the peak inward current before and after drug application.
 - Calculate the percentage of block for each concentration.
 - Fit the concentration-response data to the Hill equation to determine the IC50 value.

Quantitative Data Summary

Parameter	Value	Channel	Reference
IC50	~11 nM	Human Nav1.8	_
IC50	>10 μM	Nav1.5	_

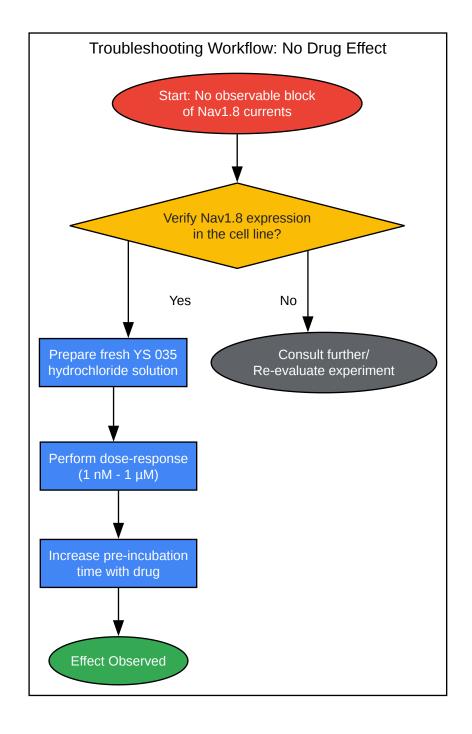
Visualizations



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Caption: Signaling pathway of YS 035 hydrochloride in blocking pain signals.





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Caption: Troubleshooting workflow for lack of **YS 035 hydrochloride** effect.

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